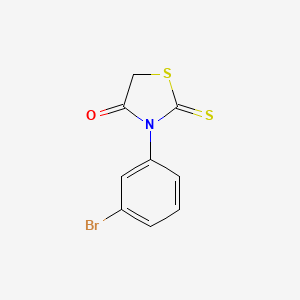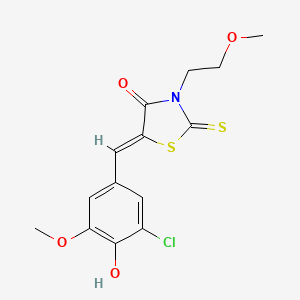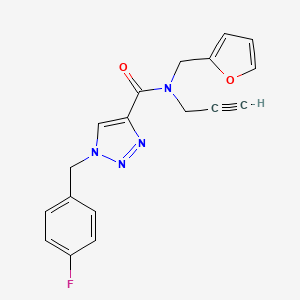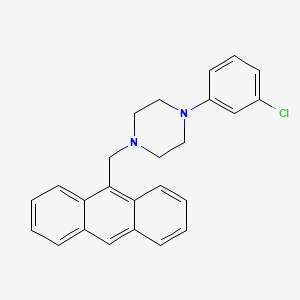
N-(2-ethoxyphenyl)-N'-isobutylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as pain, inflammation, anxiety, and addiction.
Mecanismo De Acción
N-(2-ethoxyphenyl)-N'-isobutylethanediamide exerts its pharmacological effects by inhibiting the FAAH enzyme. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to produce analgesic effects in various pain models, reduce inflammation in models of acute and chronic inflammation, and produce anxiolytic effects in models of anxiety. It has also been shown to reduce drug-seeking behavior in models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its selective inhibition of FAAH, which allows for the modulation of endocannabinoid levels without interfering with other signaling pathways. This selectivity makes it a valuable tool for studying the physiological role of endocannabinoids in various diseases. However, one limitation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(2-ethoxyphenyl)-N'-isobutylethanediamide could focus on its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It could also investigate the potential of N-(2-ethoxyphenyl)-N'-isobutylethanediamide as a tool for studying the physiological role of endocannabinoids in various diseases. Further studies could also focus on optimizing the pharmacokinetic properties of N-(2-ethoxyphenyl)-N'-isobutylethanediamide to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-N'-isobutylethanediamide involves the reaction of 2-ethoxyaniline with isobutyryl chloride in the presence of triethylamine to obtain N-(2-ethoxyphenyl)isobutyramide. The subsequent reaction of this compound with ethylenediamine in the presence of acetic acid and acetic anhydride leads to the formation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It has been shown to exert its pharmacological effects by inhibiting the FAAH enzyme, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRHRPRKOEGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)



![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)
![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)